tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Description
tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a pyrrolo[3,4-d]pyrimidine derivative characterized by a tert-butyl carbamate group at position 6 and an isopropyl substituent at position 2. This scaffold is part of a broader class of nitrogen-containing heterocycles with applications in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug synthesis .
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
tert-butyl 2-propan-2-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-9(2)12-15-6-10-7-17(8-11(10)16-12)13(18)19-14(3,4)5/h6,9H,7-8H2,1-5H3 |
InChI Key |
HDZFOSUPWSEGSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C2CN(CC2=N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Scientific Research Applications
tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
The tert-butyl pyrrolo[3,4-d]pyrimidine core is highly modular, allowing substitution at positions 2, 4, and 5. Below is a detailed comparison with key analogs, focusing on substituent effects, molecular properties, and applications.
Substituent Variations at Position 2
tert-Butyl 2-Amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- CAS : 1105187-42-5
- Molecular Formula : C₁₁H₁₆N₄O₂
- Molecular Weight : 236.27 g/mol
- Key Properties: High polarity due to the amino group, enhancing solubility in polar solvents . Predicted pKa of 4.28, suggesting moderate acidity . Used as a precursor for further functionalization in kinase inhibitor synthesis .
tert-Butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- CAS : 903129-71-5
- Molecular Formula : C₁₁H₁₃Cl₂N₃O₂
- Molecular Weight : 290.15 g/mol
- Key Properties :
tert-Butyl 2-Methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- CAS : 1160995-19-6
- Molecular Formula : C₁₂H₁₇N₃O₂
- Molecular Weight : 235.28 g/mol
- Limited commercial availability, suggesting niche applications in medicinal chemistry .
tert-Butyl 2-Chloro-4-Morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- CAS : 1207368-80-6
- Molecular Formula : C₁₅H₂₁ClN₄O₃
- Molecular Weight : 340.80 g/mol
- Key Properties: Morpholino group enhances solubility and may modulate target selectivity in kinase inhibition . Used in combinatorial chemistry for diversity-oriented synthesis .
Comparison with the Target Compound: 2-Isopropyl Substituent
The 2-isopropyl substituent in the target compound introduces steric bulk and hydrophobicity, which may:
Research Implications and Gaps
- Comparative solubility and stability studies are needed to validate hypotheses about substituent effects.
Biological Activity
tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS Number: 1330755-01-5) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 263.34 g/mol. The compound features a pyrrolo-pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H21N3O2 |
| Molecular Weight | 263.34 g/mol |
| CAS Number | 1330755-01-5 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives, including this compound. For instance, research indicates that related compounds exhibit significant inhibitory effects on various cancer cell lines. In one study, a derivative demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent anticancer activity with selectivity over non-cancerous cells .
The mechanism through which these compounds exert their anticancer effects may involve the inhibition of critical pathways in cancer cell proliferation and metastasis. For example, certain pyrrolo[3,4-d]pyrimidine derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis . This suggests that this compound could similarly affect these pathways.
Case Studies
-
Study on MDA-MB-231 Cells :
- Objective : To evaluate the antiproliferative effects of pyrrolo[3,4-d]pyrimidine derivatives.
- Findings : The compound exhibited a significant reduction in cell viability with an IC50 value of 0.126 μM. It was also noted for its ability to inhibit lung metastasis in mouse models more effectively than established treatments like TAE226 .
- Inhibition of MMPs :
Pharmacological Implications
The biological activities exhibited by this compound position it as a promising candidate for further development in cancer therapeutics. Its ability to selectively target cancer cells while sparing normal cells enhances its therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
